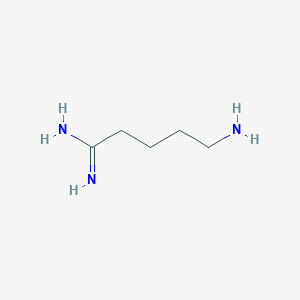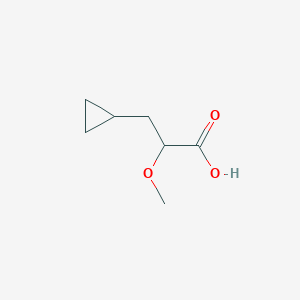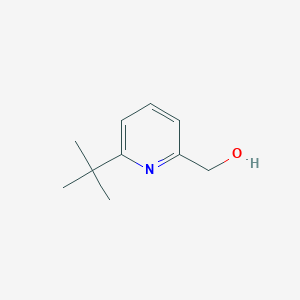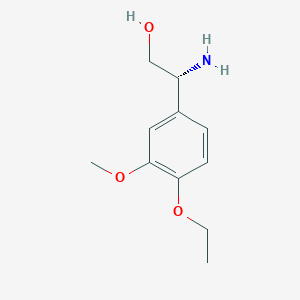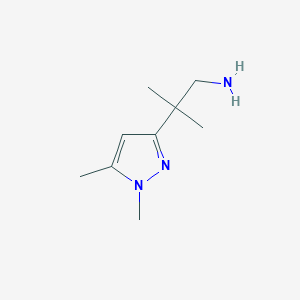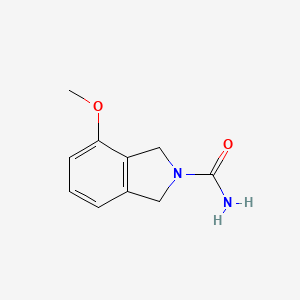![molecular formula C11H14F2O4 B13582890 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2-(methoxycarbonyl)spiro[25]octane-6-carboxylic acid is a chemical compound with the molecular formula C11H14F2O4 It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique spirocyclic structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoro group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can provide stability and rigidity to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorospiro[2.5]octane-6-carboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl group.
Spiro[2.5]octane-6-carboxylic acid: This compound lacks both the difluoro and methoxycarbonyl groups.
Uniqueness
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid is unique due to the presence of both the difluoro and methoxycarbonyl groups, which can significantly influence its chemical properties and reactivity. The spirocyclic structure also adds to its uniqueness, providing a rigid and stable framework that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C11H14F2O4 |
|---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
2,2-difluoro-1-methoxycarbonylspiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C11H14F2O4/c1-17-9(16)7-10(11(7,12)13)4-2-6(3-5-10)8(14)15/h6-7H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
HEKCAHNGFSSPFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(C1(F)F)CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
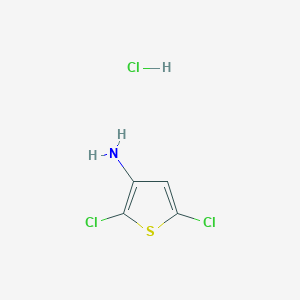
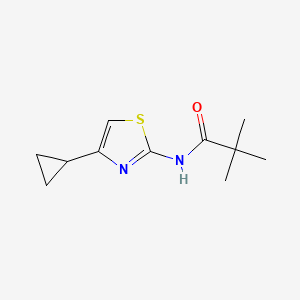
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

